1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
Description
This compound features a piperazine core substituted with a thiazole ring bearing a thiophen-2-yl group at the 4-position, connected via a methylene bridge. A propan-1-one group is attached to the piperazine nitrogen, and the hydrochloride salt enhances solubility. Key structural motifs include:
- Piperazine: A six-membered diamine ring known for its pharmacological versatility in drug design.
- Ketone functionality: The propan-1-one group may influence metabolic stability and binding affinity.
Properties
IUPAC Name |
1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2.ClH/c1-2-15(19)18-7-5-17(6-8-18)10-14-16-12(11-21-14)13-4-3-9-20-13;/h3-4,9,11H,2,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBJDQPAJAHWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s bioavailability.
Biological Activity
The compound 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic molecule notable for its diverse structural components, including a thiazole ring, a thiophene ring, and a piperazine moiety. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 305.82 g/mol
The unique combination of heterocyclic rings in its structure is believed to contribute significantly to its biological efficacy.
Antitumor Activity
Preliminary studies suggest that the compound exhibits antitumor activity against various cancer cell lines. The biological activity is thought to be mediated through the modulation of signaling pathways involved in apoptosis and cell proliferation. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in vitro.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 1-(4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazine | A549 (Lung Cancer) | 5.2 |
| 1-(4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazine | HeLa (Cervical Cancer) | 6.8 |
These findings indicate that derivatives of this compound may serve as potential leads for cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies indicate that it displays significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
These results highlight the potential of the compound as an antimicrobial agent, particularly in treating infections caused by multidrug-resistant organisms.
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as β-glucuronidase and α-glucosidase.
- Disruption of Cell Membrane Integrity : Its interaction with microbial membranes may lead to increased permeability and subsequent cell death.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antitumor Effects
A study conducted by researchers at a leading pharmacological institute examined the antitumor effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound against clinical isolates of resistant pathogens. The findings demonstrated that the compound effectively inhibited biofilm formation and exhibited bactericidal activity against Staphylococcus aureus, suggesting its potential utility in treating biofilm-associated infections.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Piperazine-Thiazole Derivatives
Compound 21 () :
- Structure : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one.
- Key Differences :
- Replaces the thiazole-methyl group with a pyridine-trifluoromethyl substituent.
- Contains a thioether-linked thiophene instead of a direct thiophen-2-yl substitution.
- Synthesis : Prepared via HOBt/TBTU-mediated coupling, similar to the target compound’s likely synthetic route .
Compound 21 () :
- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.
- Key Differences: Methanone group directly links piperazine to thiophene, omitting the thiazole ring. Trifluoromethylphenyl substitution enhances lipophilicity compared to the target’s thiazole-methyl group.
Piperazine-Thiophene Derivatives
Compound 13 () :
- Structure : 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride.
- Key Differences :
- Longer alkyl chain (butan-1-one vs. propan-1-one).
- Benzo[d]thiazole replaces the thiazole-thiophene hybrid.
Urea-Linked Piperazine-Thiazole Compounds ()
- Example : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f).
- Key Differences: Urea bridge instead of a ketone.
- Physical Properties : Higher melting points (198–200°C) due to urea’s crystallinity .
Structural and Pharmacological Implications
Structural Features Influencing Bioactivity
Q & A
Q. What are the key steps and characterization methods for synthesizing 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride?
The synthesis typically involves:
- Piperazine functionalization : Introducing substituents via nucleophilic substitution or coupling reactions, often starting from a piperazine core .
- Thiazole-thiophene conjugation : Attaching the thiophene-thiazole moiety through alkylation or cross-coupling reactions under controlled conditions (e.g., anhydrous DMF, TBTU as a coupling agent) .
- Hydrochloride salt formation : Final protonation using HCl in a polar solvent like ethanol . Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm connectivity and purity .
- HPLC for assessing purity (>95% recommended for pharmacological studies) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its piperazine and thiazole-thiophene groups. Aqueous solubility may require buffered solutions (pH 4–6) due to the hydrochloride salt .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis or oxidation. Monitor degradation via HPLC over time, especially under light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of the thiazole-thiophene intermediate?
- Temperature control : Maintain 0–5°C during thiazole formation to minimize side reactions .
- Solvent selection : Use anhydrous DMF or THF to enhance nucleophilicity in coupling steps .
- Catalyst optimization : Employ HOBt/TBTU for amide bond formation, with triethylamine as a base to neutralize HCl byproducts .
- Yield tracking : Use LC-MS to identify intermediates and adjust stoichiometry in real time .
Q. What strategies are recommended for identifying biological targets and validating activity?
- Target prediction : Use computational tools (e.g., molecular docking) to prioritize targets like GPCRs or kinases, given the piperazine-thiazole scaffold’s prevalence in CNS and anticancer drug candidates .
- In vitro assays :
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ determination .
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) via fluorometric assays .
- Control experiments : Compare activity with structurally similar analogs to isolate the role of the thiophene-thiazole group .
Q. How should researchers address contradictions in biological activity data across different assays?
- Assay validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Physicochemical profiling : Check compound integrity post-assay (e.g., HPLC retention time shifts indicating degradation) .
- Buffer compatibility : Test activity in varying pH and ionic strength conditions to identify assay-specific artifacts .
Q. What computational methods are effective for elucidating the compound’s mechanism of action?
- Molecular dynamics simulations : Model interactions with predicted targets (e.g., serotonin receptors) using software like GROMACS .
- QSAR modeling : Correlate substituent variations (e.g., thiophene vs. benzene rings) with activity trends from analog libraries .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce off-target effects .
Q. How can stability studies be designed to evaluate the compound under physiological conditions?
- Forced degradation : Expose to heat (40–60°C), UV light, and oxidative buffers (H₂O₂) to identify degradation pathways .
- Plasma stability : Incubate with human/animal plasma and quantify parent compound loss via LC-MS/MS .
- pH-rate profiling : Measure hydrolysis rates at pH 1–10 to guide formulation strategies .
Data Contradiction Analysis
- Case Example : Discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays may arise from poor membrane permeability or efflux pump activity. Mitigate by:
Methodological Resources
- Reaction Design : ICReDD’s quantum chemical path-search methods for optimizing synthetic routes .
- Analytical Standards : Follow USP/Ph. Eur. guidelines for purity assessment, avoiding non-certified suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
